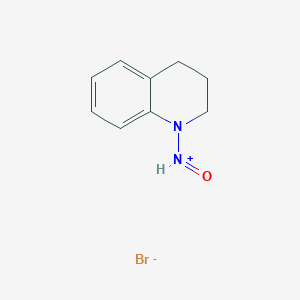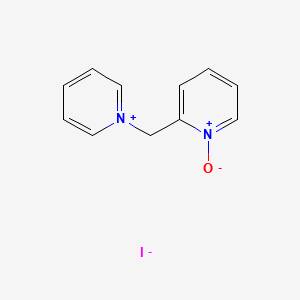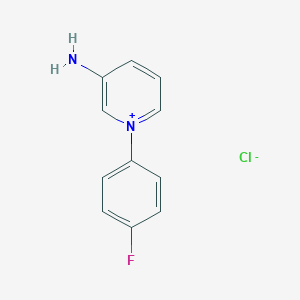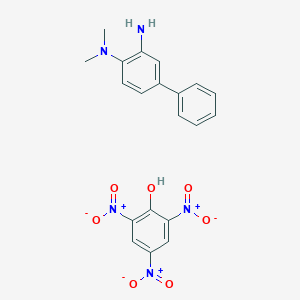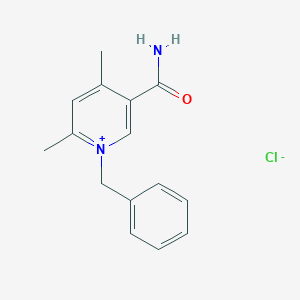
5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium: is an organic compound belonging to the pyridinium family. This compound is characterized by a pyridinium ring substituted with an aminocarbonyl group at the 5-position, a benzyl group at the 1-position, and two methyl groups at the 2- and 4-positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyridine, benzyl chloride, and cyanamide.
Step 1 Alkylation: 2,4-dimethylpyridine is reacted with benzyl chloride in the presence of a base (e.g., sodium hydride) to form 1-benzyl-2,4-dimethylpyridine.
Step 2 Aminocarbonylation: The resulting 1-benzyl-2,4-dimethylpyridine is then treated with cyanamide under acidic conditions to introduce the aminocarbonyl group at the 5-position, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,4-dimethylpyridinium: Lacks the aminocarbonyl group, making it less versatile in chemical reactions.
5-(Aminocarbonyl)-2,4-dimethylpyridinium: Lacks the benzyl group, potentially reducing its biological activity.
1-Benzyl-5-(aminocarbonyl)pyridinium: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Uniqueness
5-(Aminocarbonyl)-1-benzyl-2,4-dimethylpyridinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminocarbonyl and benzyl groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
1-benzyl-4,6-dimethylpyridin-1-ium-3-carboxamide;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-11-8-12(2)17(10-14(11)15(16)18)9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H-,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEGCPCJDYLZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1C(=O)N)CC2=CC=CC=C2)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
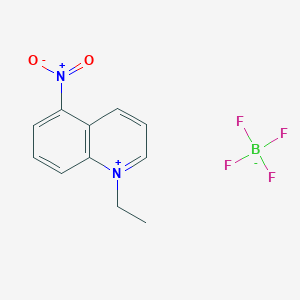
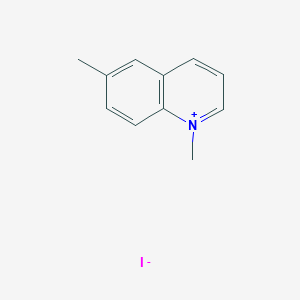
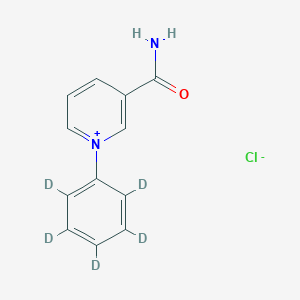
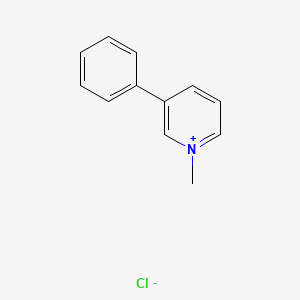

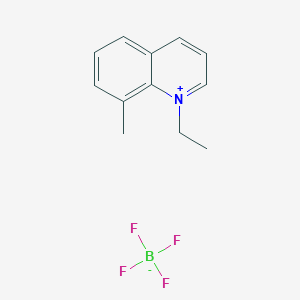
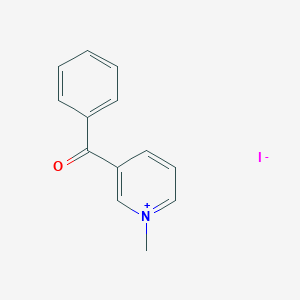
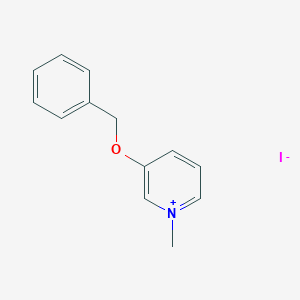
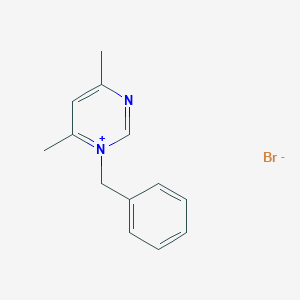
![8,10-Dimethylpyrido[1,2-a]quinolinium](/img/structure/B8093808.png)
